molecular formula C21H27NO B3866337 (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate

(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate

Cat. No. B3866337
M. Wt: 309.4 g/mol
InChI Key: XGRXZYRAXFHXCA-UHFFFAOYSA-N
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Description

The compound (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate, also known as DPH, is a psychoactive substance that belongs to the class of arylcyclohexylamines. DPH is a derivative of ketamine and has been found to have potential therapeutic applications in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival. (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate also appears to modulate the activity of other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has also been found to increase levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a role in the regulation of various cellular processes. Additionally, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been found to increase levels of antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to have a range of potential therapeutic applications. Additionally, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been shown to have low toxicity and is well-tolerated in animal models. However, there are also several limitations to the use of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate in laboratory experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate.

Future Directions

There are several future directions for research on (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. One area of focus is the development of more potent and selective NMDA receptor antagonists. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. This information will be important for the development of safe and effective therapeutic applications of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. Furthermore, there is a need for research on the long-term effects of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate use, particularly in the context of its potential therapeutic applications. Finally, there is a need for research on the potential interactions between (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate and other drugs, particularly antidepressants.
Conclusion:
In conclusion, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate is a psychoactive substance that has potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant and anxiolytic effects, as well as neuroprotective effects. However, there is still much to learn about the exact mechanism of action and pharmacokinetics of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate. Further research is needed to fully understand the potential applications of (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate in the treatment of various neurological disorders.

Scientific Research Applications

(1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to have antidepressant and anxiolytic effects in animal models. (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has also been shown to enhance the effects of certain antidepressant drugs. Additionally, (1,2-diphenylethyl)(2-methoxycyclohexyl)amine oxalate has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-23-21-15-9-8-14-19(21)22-20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-7,10-13,19-22H,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXZYRAXFHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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